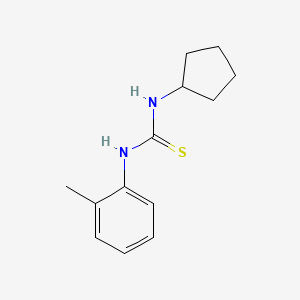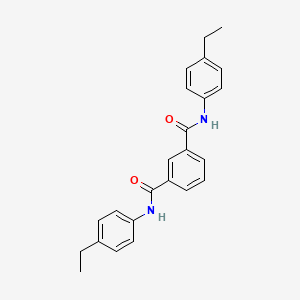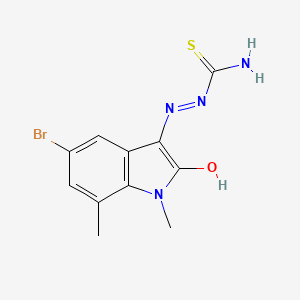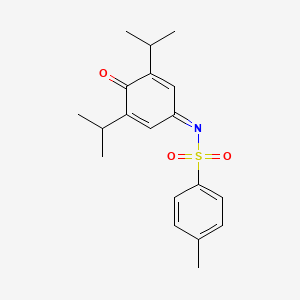
N-cyclopentyl-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(2-methylphenyl)thiourea, also known as CPPU, is a plant growth regulator that has been extensively studied for its potential applications in the agricultural industry. CPPU is a synthetic cytokinin that is structurally similar to naturally occurring cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to have a range of effects on plant growth and development, including stimulating cell division, promoting fruit set, and increasing yield.
作用機序
N-cyclopentyl-N'-(2-methylphenyl)thiourea works by stimulating cell division and differentiation in plants, which promotes growth and development. This compound also regulates the balance of plant hormones, including cytokinins and auxins, which are important for plant growth and development.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on plants, including stimulating cell division, promoting fruit set, and increasing yield. This compound also increases sugar content and improves color and flavor in fruits and vegetables.
実験室実験の利点と制限
N-cyclopentyl-N'-(2-methylphenyl)thiourea is a useful tool for studying plant growth and development in the lab. Its effects on plant growth and development can be easily measured, and it can be used to study the effects of plant hormones on plant growth and development. However, this compound can be expensive to produce, and its effects on plant growth and development can vary depending on the crop and growing conditions.
将来の方向性
There are many potential future directions for research on N-cyclopentyl-N'-(2-methylphenyl)thiourea. One area of research could be the development of new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Another area of research could be the development of new applications for this compound in the agricultural industry, such as improving the quality of crops or increasing their resistance to pests and diseases. Additionally, research could focus on understanding the molecular mechanisms underlying this compound's effects on plant growth and development, which could lead to the development of new plant growth regulators with improved efficacy and specificity.
合成法
N-cyclopentyl-N'-(2-methylphenyl)thiourea can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create this compound from raw materials. Biotechnology methods involve the use of genetically engineered microorganisms to produce this compound.
科学的研究の応用
N-cyclopentyl-N'-(2-methylphenyl)thiourea has been extensively studied for its potential applications in the agricultural industry. Research has shown that this compound can increase fruit set and yield in a variety of crops, including grapes, apples, kiwifruit, strawberries, and tomatoes. This compound has also been shown to improve the quality of fruits and vegetables, including increasing sugar content and improving color and flavor.
特性
IUPAC Name |
1-cyclopentyl-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-6-2-5-9-12(10)15-13(16)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPLRZBCCJMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)

![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)


![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)

